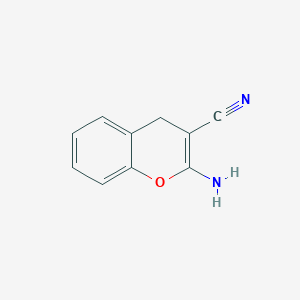

2-amino-4H-chromene-3-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-4H-chromene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c11-6-8-5-7-3-1-2-4-9(7)13-10(8)12/h1-4H,5,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTDJFGBZDIJBSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2OC(=C1C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational and Theoretical Investigations of 2 Amino 4h Chromene 3 Carbonitrile

Quantum Chemical Calculations (DFT, Ab Initio HF) for 2-amino-4H-chromene-3-carbonitrile

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) methods, have been instrumental in elucidating the fundamental characteristics of this compound. nih.govekb.eg These theoretical approaches allow for the detailed analysis of the molecule's geometry, vibrational frequencies, and electronic properties. nih.govresearchgate.net

Studies have employed the B3LYP functional with basis sets such as 6-311++G(d,p) to perform these calculations. nih.govresearchgate.netresearchgate.net This combination has been shown to provide reliable results that correlate well with experimental data. nih.gov The theoretical investigations encompass a comprehensive analysis of the molecule's structural aspects, vibrational modes, electronic behavior, and reactivity. nih.gov

Electronic Structure and Properties of this compound

The electronic properties of this compound are a key focus of computational studies, as they govern the molecule's behavior in chemical reactions and its potential for various applications. nih.govwsu.edu

Frontier Molecular Orbitals (HOMO-LUMO Gap) Analysis

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the chemical reactivity and kinetic stability of a molecule. conicet.gov.ar The energy difference between these orbitals, known as the HOMO-LUMO gap, is a significant parameter.

For this compound, the HOMO-LUMO energy gap has been calculated to be relatively low, which suggests high reactivity. nih.govconicet.gov.ar A smaller energy gap facilitates electronic transitions, indicating that the molecule can be easily excited. nih.gov The HOMO is associated with the ability to donate an electron, while the LUMO represents the capacity to accept an electron. conicet.gov.arscribd.com The distribution of these orbitals across the molecular structure reveals the likely sites for electronic interactions. conicet.gov.ar

| Parameter | Value (eV) | Implication |

|---|---|---|

| HOMO | -6.12 | Electron-donating ability |

| LUMO | -2.255 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 3.865 | High reactivity |

Dipole Moments and Charge Distribution

The dipole moment and charge distribution provide insights into the polarity and electronic arrangement within the this compound molecule. nih.govwsu.edu A high dipole moment is indicative of significant charge separation and contributes to the molecule's reactivity. nih.gov

Reactivity Indices and Molecular Electrostatic Potential (MEP) Mapping of the Compound

Reactivity indices derived from conceptual DFT, such as electronegativity, chemical hardness, and softness, offer a quantitative measure of the molecule's reactivity. ekb.egconicet.gov.ar These parameters are calculated from the HOMO and LUMO energies. ekb.eg

The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution and predicting the reactive sites for electrophilic and nucleophilic attacks. ekb.egconicet.gov.artandfonline.com The MEP surface is color-coded to represent different potential values.

Red regions: Indicate areas of high electron density and negative electrostatic potential, making them susceptible to electrophilic attack. In this compound, these are typically located around the nitrogen atom of the nitrile group and the oxygen atom of the chromene ring. nih.govconicet.gov.ar

Blue regions: Represent areas of low electron density and positive electrostatic potential, which are favorable for nucleophilic attack. These are often found around the hydrogen atoms of the amino group. nih.govconicet.gov.ar

Green regions: Correspond to areas of neutral potential. conicet.gov.ar

Studies have shown that the enaminonitrile fragment of the molecule is predicted to be the most reactive site for both types of attacks. nih.gov

Theoretical Prediction of Spectroscopic Properties (FTIR, UV, NMR) for this compound

Computational methods are widely used to predict and interpret the spectroscopic properties of molecules, providing a valuable complement to experimental data. nih.govresearchgate.net

FTIR (Fourier-Transform Infrared) Spectroscopy: Theoretical calculations of vibrational frequencies using DFT can help in the assignment of experimental FTIR spectra. nih.gov The calculated frequencies are often scaled to improve agreement with experimental values.

UV-Vis (Ultraviolet-Visible) Spectroscopy: Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra. ekb.eg The most prominent electronic transition in this compound is typically a π→π* transition. nih.govresearchgate.net

NMR (Nuclear Magnetic Resonance) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate theoretical ¹H and ¹³C NMR chemical shifts. wsu.edutandfonline.com These calculations can aid in the structural elucidation and assignment of experimental NMR data. nih.gov It is important to note that solvent effects can cause deviations between theoretical and experimental chemical shifts. nih.govtandfonline.com

Nonlinear Optical (NLO) Properties of this compound

Nonlinear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. Computational studies have been performed to evaluate the NLO properties of this compound. nih.gov

The first-order hyperpolarizability (β₀) is a key parameter that quantifies the NLO response of a molecule. Calculations have shown that this compound exhibits significant NLO activity, with a calculated first hyperpolarizability that is considerably greater than that of urea, a standard NLO material. nih.gov This suggests that the compound has potential for development as an NLO material.

| NLO Parameter | Calculated Value | Comparison |

|---|---|---|

| First Hyperpolarizability (β₀) | Significantly high | Much greater than urea |

Molecular Modeling and Simulation Approaches for this compound Derivatives

Molecular modeling and simulation techniques offer a powerful lens through which to examine the intricate interactions of this compound derivatives with biological targets and their behavior in various chemical environments. These computational methods allow researchers to visualize and analyze molecular interactions in three-dimensional space, predict binding affinities, and assess the dynamic stability of ligand-target complexes.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to forecast the binding mode and affinity of small molecule ligands to the active site of a protein. In the study of this compound derivatives, docking studies have been instrumental in identifying potential biological targets and elucidating the key interactions that govern their activity.

For instance, a series of novel 2-amino-3-cyano-4-aryl-6,7-methylendioxy-4H-chromenes and 2-amino-3-cyano-5,7-dimethoxy-4-aryl-4H-chromenes were synthesized and evaluated for their anticancer and antifungal activities. nih.gov Molecular docking studies revealed that these compounds interact favorably with the active site of topoisomerase IB, a key enzyme in DNA replication and a target for anticancer drugs. nih.gov Similarly, their interaction with the active site of CYP51, an essential enzyme in fungal cell membrane biosynthesis, provided a rationale for their observed antifungal effects. nih.gov The docking results indicated that these chromene derivatives exhibit better binding energies than the standard antifungal agent fluconazole (B54011) at the active site of CYP51. nih.gov

In another study, new 2-amino-7-hydroxy-8-methyl-4-aryl-4H-chromene-3-carbonitrile derivatives were synthesized and their potential as urease inhibitors was investigated. tandfonline.com Molecular docking simulations were employed to understand the inhibition mechanism, suggesting that the compounds bind to the active site of the urease enzyme through a combination of hydrogen bonds and hydrophobic interactions. tandfonline.com The per-residue interaction analysis highlighted the specific amino acid residues involved in these non-bonded and bonded interactions. tandfonline.com

Furthermore, docking studies on dihydropyrano[3,2-c]chromene and 2-aminobenzochromene derivatives have been performed to explore their potential in treating conditions like liver fibrosis. nih.gov These computational analyses help in predicting the binding conformations and affinities of the synthesized compounds to their target proteins, thereby guiding the development of more effective therapeutic agents. nih.gov

The following table summarizes the results of selected molecular docking studies on this compound derivatives:

| Derivative Class | Target Protein | Key Findings |

| 2-amino-3-cyano-4-aryl-6,7-methylendioxy-4H-chromenes | Topoisomerase IB | Interaction with key amino acids in the active site. nih.gov |

| 2-amino-3-cyano-5,7-dimethoxy-4-aryl-4H-chromenes | CYP51 (Candida spp.) | Better binding energy than fluconazole. nih.gov |

| 2-amino-7-hydroxy-8-methyl-4-aryl-4H-chromene-3-carbonitriles | Urease | Inhibition through interactions with the active site. tandfonline.com |

| Dihydropyrano[3,2-c]chromenes and 2-aminobenzochromenes | Proteins involved in liver fibrosis | Predicted effectiveness against liver fibrosis. nih.gov |

Molecular Dynamics Simulations for Binding Stability

While molecular docking provides a static picture of ligand-target interactions, molecular dynamics (MD) simulations offer a dynamic view, allowing researchers to assess the stability of the predicted binding poses over time. MD simulations track the movements and interactions of atoms and molecules, providing insights into the conformational changes and energetic fluctuations of the system.

In the context of this compound derivatives, MD simulations have been used to confirm the stability of ligand-protein complexes identified through docking studies. For example, in the investigation of dihydrobenzofuro[3,2-b]chromenes as potential inhibitors of the 3-chymotrypsin-like cysteine protease (3CLpro) of SARS-CoV-2, 100 ns MD simulations were performed. researchgate.net These simulations confirmed the conformational stability of the docked protein-ligand complexes, reinforcing the potential of these compounds as antiviral agents. researchgate.net

The stability of the protein-ligand complex is a crucial factor in drug design, as it can influence the efficacy and duration of action of a drug. MD simulations provide a means to evaluate this stability and to understand the dynamic behavior of the ligand in the binding pocket of the target protein.

Isomer Stability and Conformational Analysis of this compound Derivatives

The biological activity of a molecule can be highly dependent on its three-dimensional structure, including its specific isomers and conformations. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.com

For this compound derivatives, understanding the relative stabilities of different isomers and conformers is crucial for predicting their biological activity. The synthesis of these compounds can sometimes lead to the formation of multiple isomers, and computational methods can be used to determine the most stable and likely to be biologically active forms.

For instance, the reaction of salicylaldehyde (B1680747) with malononitrile (B47326) can lead to various derivatives of 2-imino-2H-chromene-3-carbonitrile. mdpi.com In some cases, a retro-Michael reaction can occur, leading to the formation of different tautomeric forms. mdpi.comresearchgate.net Computational analysis can help to elucidate the reaction mechanisms and predict the relative stabilities of the resulting products. The study of the energetics between different rotamers helps in understanding the stability of various isomers by considering the spatial orientation and through-space interactions of substituents. lumenlearning.com

Theoretical Insights into Adsorption Mechanisms of this compound Analogs (e.g., Corrosion Inhibition)

Beyond their biological applications, derivatives of this compound have also shown promise as corrosion inhibitors for metals. Theoretical calculations, particularly those based on Density Functional Theory (DFT), provide valuable insights into the adsorption mechanisms of these compounds on metal surfaces.

Corrosion inhibitors function by adsorbing onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment. nih.gov The efficiency of an inhibitor is largely dependent on the strength and nature of its adsorption.

A study on 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7-methyl-4H-chromene-3-carbonitrile (AHMCC) as a corrosion inhibitor for carbon steel in an acidic medium demonstrated the power of theoretical calculations in this area. nih.gov DFT calculations were used to support the proposed adsorption mechanism of AHMCC molecules onto the carbon steel surface. nih.gov The Langmuir isotherm model suggested that the AHMCC molecules form a monolayer on the surface, and UV-visible spectroscopy indicated the formation of a protective layer through chemical interaction. nih.gov

Theoretical studies can elucidate the nature of the interaction between the inhibitor molecule and the metal surface, which can be either physisorption (involving electrostatic interactions) or chemisorption (involving the formation of chemical bonds). These calculations can also identify the active sites in the inhibitor molecule that are responsible for adsorption. This understanding is crucial for designing more effective and efficient corrosion inhibitors.

Structure Activity Relationship Sar and Derivatization Strategies for 2 Amino 4h Chromene 3 Carbonitrile

Impact of Substituents on the Biological Potency of 2-amino-4H-chromene-3-carbonitrile Derivatives

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the chromene ring system. SAR studies have revealed that modifications at the C4-position and on the benzo part of the chromene nucleus significantly influence the cytotoxic and anticancer properties of these molecules.

For instance, the presence of a 4-aryl group is a common feature in many biologically active derivatives. The electronic properties of substituents on this aryl ring play a key role. Derivatives with a 4-(3-nitrophenyl) group have been identified as potent antiproliferative agents that disrupt microtubule function. sigmaaldrich.com Similarly, the introduction of halogen atoms, such as bromine, at the C6-position of the chromene ring has been shown to increase cytotoxic activity against various cancer cell lines. nih.gov

Studies on a series of 2-amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles demonstrated that compounds with a 4-(nitromethyl) or 4-(nitroethyl) moiety possess significant cell growth inhibitory activity. nih.gov The introduction of a halogen at the 6-position of the chromene ring in these nitroalkyl derivatives further enhances cytotoxicity, indicating a synergistic effect between these substituents. nih.gov For example, 6-bromo derivatives have shown IC₅₀ values significantly lower than the standard drug etoposide (B1684455) against breast cancer cell lines. nih.gov

The following table summarizes the impact of various substituents on the cytotoxic activity of selected this compound derivatives against the T47D breast cancer cell line.

Table 1: Impact of Substituents on Cytotoxic Activity (T47D Cell Line)

| Compound | R¹ (at C6) | R² (at C4) | IC₅₀ (µg/mL) nih.gov |

|---|---|---|---|

| 7a | H | CH₂NO₂ | 21.31 |

| 7b | H | CH(CH₃)NO₂ | >30 |

| 7c | Cl | CH₂NO₂ | 14.15 |

| 7d | Cl | CH(CH₃)NO₂ | 11.23 |

| 7e | Br | CH₂NO₂ | 18.76 |

| 7f | Br | CH(CH₃)NO₂ | 3.46 |

| Etoposide | - | - | 20.24 |

Functionalization and Modification Approaches to the this compound Core

A variety of synthetic strategies have been developed to modify the this compound scaffold, aiming to explore new chemical space and enhance biological activity. These approaches range from the introduction of specific functional groups to the fusion of the chromene core with other heterocyclic systems.

Introduction of Nitroalkyl and Halogen Moieties

A key modification strategy involves replacing the commonly found 4-aryl group with a 4-nitroalkyl moiety. This has been successfully achieved through an efficient one-pot, three-component reaction of a salicylaldehyde (B1680747), malononitrile (B47326), and a nitroalkane in water, using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst. nih.gov This method provides good yields for derivatives bearing both 4-(nitromethyl) and 4-(nitroethyl) groups. nih.gov

Furthermore, the introduction of halogens (e.g., chlorine and bromine) at the C6 position of the salicylaldehyde starting material allows for the synthesis of halogenated 2-amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles. nih.gov The biological evaluation of these compounds against breast cancer cell lines (MDA-MB-231, MCF-7, and T47D) revealed that they all exhibit good cytotoxic activity, with IC₅₀ values often lower than 30 µg/mL. nih.gov The 6-bromo derivatives, in particular, showed promising potency, being more effective than the reference drug etoposide against all tested cell lines. nih.gov

Table 2: Cytotoxic Activity of 6-Substituted 2-amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles

| Compound | R¹ (at C6) | R² (at C4) | IC₅₀ (µg/mL) vs. MDA-MB-231 nih.gov | IC₅₀ (µg/mL) vs. MCF-7 nih.gov | IC₅₀ (µg/mL) vs. T47D nih.gov |

|---|---|---|---|---|---|

| 7c | Cl | CH₂NO₂ | 11.23 | 12.34 | 14.15 |

| 7d | Cl | CH(CH₃)NO₂ | 9.34 | 10.34 | 11.23 |

| 7e | Br | CH₂NO₂ | 11.23 | 13.45 | 18.76 |

| 7f | Br | CH(CH₃)NO₂ | 9.45 | 12.56 | 3.46 |

Incorporation of Aryl and Heteroaryl Groups

The most common functionalization of the this compound core involves the introduction of various aryl and heteroaryl groups at the 4-position. This is typically achieved through a one-pot, three-component condensation of a substituted salicylaldehyde (or other phenol (B47542) derivatives like resorcinol (B1680541) or naphthol), malononitrile, and an appropriate aromatic or heteroaromatic aldehyde. nih.govnih.gov This reaction is often catalyzed by a base such as piperidine (B6355638) or sodium carbonate. nih.gov

This strategy allows for the synthesis of a wide library of derivatives. For example, a series of 2-amino-7-hydroxy-8-methyl-4-aryl-4H-chromene-3-carbonitriles has been synthesized and evaluated for activities against P. mirabilis, with some compounds showing efficacy in disrupting preformed biofilms and reducing urease activity. nih.gov The nature of the substituent on the 4-aryl ring, such as fluoro or chloro groups, influences the biological effect. nih.gov Similarly, other series have been developed with different substitution patterns on the chromene ring, such as 6,7-methylenedioxy or 5,7-dimethoxy groups, which have been tested for anticancer and antifungal properties. nih.gov

Fusion with Other Heterocyclic Systems (e.g., Pyrazol, Spirooxindole, Pyrano[c]pyrazole, Benzo[h]chromenes)

To create more complex and potentially more potent molecules, the this compound scaffold has been fused or combined with other heterocyclic systems.

Pyrazole: Pyrazole-substituted 2-amino-4H-chromenes have been synthesized, merging two biologically important heterocyclic moieties into a single molecule. researchgate.net

Spirooxindole: An efficient stereoselective three-component reaction has been developed to synthesize spiro[4H-chromene-3,3′-oxindoles]. preprints.orgpreprints.org This organocatalyzed cascade reaction involving isatins, malononitrile, and sesamol (B190485) creates a spirocyclic system linking the chromene and oxindole (B195798) cores. preprints.org Certain enantiomers of these spiro compounds have demonstrated significant cytotoxic activity against human cancer cell lines. preprints.org

Chromeno[c]pyridine: In some reaction conditions, 2-amino-4H-chromene derivatives can undergo further transformation. For instance, 2-(2-amino-3-cyano-4H-chromen-4-yl)malononitrile can undergo a retro-Michael reaction followed by intramolecular cyclization and isomerization to yield complex fused systems like 2-(4,5-diamino-1-cyano-2H-chromeno[3,4-c]pyridin-2-ylidene)malononitrile. mdpi.com

Benzo[h]chromenes: The core scaffold can be extended by using 1-naphthol (B170400) instead of a simple phenol in the initial multicomponent reaction. This leads to the formation of 2-amino-4H-benzo[h]chromene derivatives, which are an important class of compounds with demonstrated antitumor activities. sigmaaldrich.com

Click Chemistry Applications for Conjugate Formation with this compound

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for creating conjugates by reliably joining small molecular units. medchem101.comijpsjournal.com This methodology is widely used in drug discovery for linking molecular fragments, attaching probes for detection, or conjugating molecules to delivery systems. ijpsjournal.comuga.edu While the principles of click chemistry make it an ideal strategy for creating novel conjugates of biologically active scaffolds, a review of the available literature did not yield specific, published examples of its application directly to the this compound core for conjugate formation.

Oxidative Functionalization and Skeletal Rearrangements of this compound

The 2-amino-4H-chromene core can undergo significant transformations through oxidative functionalization and skeletal rearrangements, leading to novel heterocyclic structures. A metal-free, one-pot protocol has been developed for the synthesis of functionalized dihydropyrrole derivatives starting from 2-amino-4H-pyran scaffolds, which are structurally related to chromenes. thieme-connect.com This process involves a tandem sequence of oxidative functionalization using iodobenzene (B50100) diacetate, followed by rearrangement and ring contraction to construct the dihydropyrrole skeleton. thieme-connect.com

Another documented rearrangement involves the dimerization of 2-iminochromene intermediates under catalyst-free conditions. mdpi.com This process, which can occur during the synthesis of the chromene itself, leads to the formation of complex dimers such as 2-amino-6-bromo-4-((6-bromo-3-cyano-2H-chromen-2-ylidene)amino)-4H-chromene-3-carbonitrile via a proposed retro-Michael reaction pathway. mdpi.com These transformations highlight the chemical versatility of the chromene scaffold and provide routes to structurally diverse and complex molecules. mdpi.comthieme-connect.com

Combinatorial Chemistry and Library Synthesis for Comprehensive SAR Elucidation of this compound Analogs

Combinatorial chemistry, coupled with high-throughput screening (HTS), has become an indispensable strategy for the systematic exploration of the structure-activity relationships (SAR) of this compound analogs. This approach enables the rapid generation of large, diverse libraries of related compounds, allowing researchers to efficiently map the chemical space around the core scaffold and identify key structural features that govern biological activity. nih.gov The primary method for constructing these libraries is through multicomponent reactions (MCRs), which offer significant advantages in terms of efficiency, atom economy, and procedural simplicity. nih.govias.ac.in

The one-pot, three-component reaction is the cornerstone of library synthesis for this scaffold. Typically, it involves the condensation of an aldehyde, malononitrile, and a phenol derivative (such as a substituted salicylaldehyde, resorcinol, or naphthol). nih.govkoreascience.krajgreenchem.com By systematically varying each of the three components, chemists can generate a vast array of analogs with diverse substituents at distinct positions of the 4H-chromene ring. This systematic variation is crucial for elucidating a comprehensive SAR profile.

Research efforts have focused on creating libraries by modifying each of the core building blocks. For instance, a wide variety of substituted aldehydes are commonly employed to probe the influence of the C4-substituent on the chromene's biological activity. Electron-donating and electron-withdrawing groups on the aryl ring at this position have been shown to significantly impact potency. nih.govresearchgate.net Similarly, variation of the phenol component allows for the introduction of different substituents onto the benzo portion of the chromene system, while the use of different active methylene (B1212753) compounds can modify the C3-substituent. nih.gov

The following data tables illustrate the application of combinatorial synthesis for generating libraries of this compound analogs, which are then used for biological evaluation.

Table 1: Representative Library of C4-Aryl Substituted this compound Analogs

This table showcases a library generated by varying the aldehyde component in a three-component reaction with malononitrile and a phenol (in this case, 3,4-methylenedioxyphenol), leading to diverse substitutions at the C4 position. nih.gov

| Entry | Aldehyde Used | Resulting Compound Name |

| 1 | 4-Fluorobenzaldehyde | 2-Amino-3-cyano-4-(4-fluorophenyl)-6,7-methylendioxy-4H-chromene |

| 2 | 4-Bromobenzaldehyde | 2-Amino-4-(4-bromophenyl)-3-cyano-6,7-methylendioxy-4H-chromene |

| 3 | 4-Methoxybenzaldehyde | 2-Amino-3-cyano-6,7-methylendioxy-4-(4-methoxyphenyl)-4H-chromene |

| 4 | 2-Fluorobenzaldehyde | 2-Amino-3-cyano-4-(2-fluorophenyl)-6,7-methylendioxy-4H-chromene |

| 5 | 2-Bromobenzaldehyde | 2-Amino-3-cyano-4-(2-bromophenyl)-6,7-methylendioxy-4H-chromene |

| 6 | 2-Nitrobenzaldehyde | 2-Amino-3-cyano-4-(2-nitrophenyl)-6,7-methylendioxy-4H-chromene |

Table 2: Library Synthesis via Variation of the Phenol Component

This table demonstrates how altering the phenol building block in the three-component reaction results in different substitution patterns on the core chromene ring system, providing another axis for SAR exploration. nih.gov

| Entry | Phenol Used | Aldehyde Used | Resulting Compound Name |

| 1 | 3,4-Methylenedioxyphenol | 4-Bromobenzaldehyde | 2-Amino-4-(4-bromophenyl)-3-cyano-6,7-methylendioxy-4H-chromene |

| 2 | 3,5-Dimethoxyphenol | 4-Bromobenzaldehyde | 2-Amino-4-(4-bromophenyl)-3-cyano-5,7-dimethoxy-4H-chromene |

Once synthesized, these chemical libraries are subjected to high-throughput screening against various biological targets to identify "hit" compounds. For example, libraries of 2-amino-4H-chromene-3-carbonitriles have been screened for their cytotoxic activity against various cancer cell lines. nih.gov Studies have shown that analogs featuring a 6-bromo substitution exhibit promising cytotoxic activity, in some cases more potent than the standard drug etoposide. nih.gov Another study synthesized two series of analogs and tested them for anticancer and antifungal activity, finding that several compounds displayed potent dual inhibition of enzymes involved in cancer and fungal cell growth. nih.gov

The data generated from screening these libraries is then analyzed to build a detailed SAR model. This model helps to rationalize the observed activities and guides the design of next-generation compounds with optimized potency and selectivity. For instance, comparing the anticancer activity across a library of C4-aryl substituted analogs can reveal whether electron-withdrawing or electron-donating groups at specific positions of the aryl ring are favorable for activity. researchgate.net This iterative process of library synthesis, biological screening, and SAR analysis is a powerful engine for accelerating the drug discovery process, enabling the efficient optimization of the this compound scaffold for various therapeutic applications. scirp.org

Future Research Directions and Translational Perspectives for 2 Amino 4h Chromene 3 Carbonitrile

Development of Novel Catalytic Systems for Sustainable and Efficient Synthesis

The synthesis of 2-amino-4H-chromene-3-carbonitrile and its derivatives is often achieved through multicomponent reactions, which offer advantages in terms of efficiency and atom economy. However, the development of more sustainable and efficient catalytic systems remains a critical area of research. researchgate.netnih.gov Future efforts are focused on the design and application of novel catalysts that are not only highly effective but also environmentally benign. nih.gov

Key research directions include:

Green Catalysts: Exploration of biodegradable and reusable catalysts, such as organocatalysts like L-proline and pyridine-2-carboxylic acid, is a growing trend. nih.govkoreascience.krkoreascience.kr These catalysts often operate under mild reaction conditions and in green solvents like water or ethanol, significantly reducing the environmental impact of the synthesis. nih.govresearchgate.net

Nanocatalysts: The use of magnetic nanoparticles as catalyst supports allows for easy recovery and recycling of the catalyst, which is both cost-effective and environmentally friendly. researchgate.net For instance, a magnetic biocompatible rod-like ZnS/CuFe2O4/agar organometallic hybrid catalyst has been developed for the green synthesis of 2-amino-tetrahydro-4H-chromene-3-carbonitrile derivatives. researchgate.net

Heterogeneous Catalysts: The development of solid acid and base catalysts, such as modified multiwalled carbon nanotubes and expanded perlite, offers advantages like simple work-up procedures and catalyst reusability. researchgate.netfrontiersin.org

Sonochemistry: The application of ultrasonic irradiation has been shown to accelerate reaction rates and improve yields in the synthesis of 2-amino-4H-chromene derivatives, presenting a modern and efficient technological approach. researchgate.net

Table 1: Examples of Catalytic Systems for the Synthesis of this compound Derivatives

| Catalyst Type | Specific Catalyst Example | Key Advantages |

| Organocatalyst | Pyridine-2-carboxylic acid (P2CA) | Sustainable, rapid, high yields, adheres to green chemistry principles. nih.gov |

| Nanocatalyst | Magnetic ZnS/CuFe2O4/agar | Biocompatible, reusable, green synthesis. researchgate.net |

| Heterogeneous Base | Magnesium Oxide (MgO) | Highly active, inexpensive, easily recyclable. frontiersin.org |

| Biocatalyst | L-proline | Inexpensive, mild conditions, versatile. koreascience.krkoreascience.kr |

Advanced Computational Design and In Silico Screening for Targeted Biological Activity

The integration of computational tools in drug discovery has revolutionized the process of identifying and optimizing lead compounds. For this compound analogs, in silico methods are being increasingly employed to predict their biological activities and to design novel derivatives with enhanced potency and selectivity. nih.gov

Future research in this area will likely focus on:

Molecular Docking Studies: These studies are crucial for understanding the binding interactions between the chromene derivatives and their biological targets, such as enzymes like tyrosinase or protein kinases. nih.govnih.gov This knowledge can guide the rational design of more potent inhibitors.

Pharmacophore Modeling and Virtual Screening: By identifying the key structural features required for biological activity, pharmacophore models can be used to screen large virtual libraries of compounds to identify new hits with desired pharmacological profiles.

ADME/Tox Prediction: In silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties is essential for the early-stage identification of drug candidates with favorable pharmacokinetic profiles and reduced potential for adverse effects. researchgate.net

Elucidation of Broader Biological Mechanisms and Novel Therapeutic Targets

While the anticancer and antimicrobial activities of this compound derivatives are well-documented, a deeper understanding of their mechanisms of action is necessary to unlock their full therapeutic potential. nih.govfrontiersin.org Future research will aim to identify novel biological targets and elucidate the broader signaling pathways modulated by these compounds.

Promising areas of investigation include:

Identification of Novel Protein Targets: Beyond established targets like Bcl-2 and Src kinase, researchers are exploring other proteins and enzymes that may be modulated by this scaffold. nih.govscirp.org For example, some derivatives have shown inhibitory activity against tyrosinase, suggesting potential applications in treating hyperpigmentation disorders. nih.gov

Cell Cycle Analysis and Apoptosis Induction: Investigating the effects of these compounds on cell cycle progression and the induction of apoptosis in cancer cells can provide valuable insights into their anticancer mechanisms. researchgate.net

Exploration of New Therapeutic Areas: The broad-spectrum biological activity of this scaffold suggests potential applications beyond cancer and infectious diseases. For instance, some derivatives have been investigated for their potential as corrosion inhibitors. rsc.org

Exploration of New Derivatization Pathways and Scaffold Hybridization for Enhanced Potency

Chemical modification of the this compound core is a key strategy for enhancing biological activity and optimizing drug-like properties. researchgate.net Future research will focus on exploring novel derivatization pathways and creating hybrid molecules that combine the chromene scaffold with other pharmacologically active moieties.

Key strategies include:

Synthesis of Fused Heterocyclic Systems: The fusion of the chromene ring with other heterocyclic systems, such as pyrimidines, can lead to the development of novel compounds with unique biological profiles. researchgate.net For example, chromeno[2,3-d]pyrimidine derivatives have shown promising antimicrobial and anticancer activities. researchgate.netresearchgate.net

Molecular Hybridization: The combination of the this compound scaffold with other known pharmacophores, such as sulfonamides, is a promising approach to develop new classes of therapeutic agents with potentially synergistic or multi-target activities. nih.gov

Introduction of Diverse Substituents: Systematic exploration of different substituents at various positions of the chromene ring is crucial for establishing structure-activity relationships (SAR) and for fine-tuning the biological activity and selectivity of the compounds. nih.gov

Potential for Multitargeting Agents Derived from the this compound Core

The ability of a single molecule to interact with multiple biological targets is an emerging paradigm in drug discovery, particularly for complex diseases like cancer. The this compound scaffold, with its diverse biological activities, is an attractive starting point for the development of multitargeting agents. researchgate.net

Future research in this direction will involve:

Rational Design of Dual-Inhibitors: Based on the understanding of the binding modes of chromene derivatives to different targets, it is possible to rationally design single molecules that can simultaneously inhibit two or more key proteins involved in a disease pathway. For example, compounds with dual inhibitory activity against Bcl-2 and Mcl-1 are being explored as potential anticancer agents. researchgate.net

Screening for Polypharmacology: High-throughput screening of existing and newly synthesized chromene libraries against a panel of different biological targets can help to identify compounds with multitargeting capabilities.

Synergistic Therapeutic Effects: The development of multitargeting agents could lead to more effective therapies with reduced potential for the development of drug resistance, a major challenge in cancer treatment.

Q & A

Q. Table 1: Representative Reaction Conditions

| Components | Catalyst/Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aldehyde, malonitrile, α-naphthol | None (PEG-400) | 100 | 2–3 | 70–85 | |

| 4-Methoxy-1-naphthol, α-cyano-p-fluorocinnamonitrile | Piperidine/EtOH | Reflux | 1 | 75–80 |

Advanced: How to optimize asymmetric synthesis of enantiomerically pure derivatives?

Answer:

Chiral organocatalysts such as squaramides enable enantioselective synthesis. For example:

- Catalyst : L-(+)-Tryptophan methyl ester-derived squaramide (5 mol%) in toluene at 25°C achieves >90% enantiomeric excess (ee) .

- Key Parameters : Solvent polarity, catalyst loading, and reaction time critically influence stereoselectivity. Polar aprotic solvents (e.g., DCM) reduce racemization .

Basic: What spectroscopic techniques characterize these compounds?

Answer:

- IR Spectroscopy : Identifies functional groups (e.g., –NH₂ at 3,464 cm⁻¹, –CN at 2,204 cm⁻¹) .

- NMR : ¹H NMR distinguishes aromatic protons (δ 6.8–7.5 ppm) and nitrile groups (no direct proton signal) .

- LCMS : Confirms molecular ion peaks (e.g., [M]⁻ at m/z 277 for a derivative) .

Q. Table 2: IR Data for this compound Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| –NH₂ | 3,464–3,317 | Stretching |

| –CN | 2,204–2,198 | Stretching |

| C=O | 1,645–1,630 | Stretching |

Advanced: How to resolve contradictions in X-ray crystallography data during refinement?

Answer:

Use SHELX programs for robust refinement:

Q. Table 3: Crystallographic Data for a 4-Fluorophenyl Derivative

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| a, b, c (Å) | 12.6336, 11.9333, 12.0471 |

| β (°) | 113.581 |

| V (ų) | 1,664.56 |

| R Factor | 0.047 |

Basic: How do computational methods predict electronic properties?

Answer:

Density Functional Theory (DFT) calculates:

Q. Table 4: DFT-Derived Electronic Parameters

| Property | Value | Implication |

|---|---|---|

| HOMO (eV) | -6.12 | Electron-donating ability |

| LUMO (eV) | -2.25 | Electron-accepting ability |

| ΔE (eV) | 3.87 | High reactivity |

Advanced: How do substituents modulate biological activity?

Answer:

- Electron-Withdrawing Groups (e.g., –F, –NO₂): Enhance antimicrobial activity by increasing electrophilicity .

- Bulkier Substituents (e.g., naphthyl): Improve binding to enzyme active sites (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) .

Q. Table 5: Bioactivity of Selected Derivatives

| Substituent | Bioactivity (IC₅₀, μM) | Target |

|---|---|---|

| 4-Fluorophenyl | 12.5 (Antimicrobial) | Gram+ Bacteria |

| 3-Bromophenyl | 8.9 (Anticancer) | Topoisomerase II |

Basic: How to analyze hydrogen bonding in crystal structures?

Answer:

- Geometry : Measure D–H···A distances (e.g., 2.8–3.0 Å) and angles (>150°) .

- Software : Mercury or OLEX2 visualizes interactions (e.g., N–H···O/F bonds) .

Advanced: What catalytic strategies improve multi-component reaction efficiency?

Answer:

Q. Table 6: Catalyst Performance Comparison

| Catalyst | Yield (%) | Time (min) |

|---|---|---|

| Fe₃O₄@SiO₂ MNPs | 95 | 30 |

| Piperidine | 75 | 60 |

Key Notes

- Methodological Focus : Emphasis on experimental design, computational modeling, and crystallographic refinement.

- Data Consistency : Cross-referenced synthesis, spectroscopic, and crystallographic data from peer-reviewed studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.